molecular formula C31H47N3O4S B12686890 2-(4-(Hydroxyamino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid CAS No. 94134-62-0

2-(4-(Hydroxyamino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid

Cat. No.: B12686890
CAS No.: 94134-62-0
M. Wt: 557.8 g/mol
InChI Key: CEMPPTOFZHZONA-UHFFFAOYSA-N
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Description

2-(4-(Hydroxyamino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid is a complex organic compound with a unique structure that combines a benzimidazole core with a long octadecyl chain and a hydroxyamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Hydroxyamino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid typically involves multiple steps One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Hydroxyamino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles/nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro compounds, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(4-(Hydroxyamino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a component in the study of biological pathways.

    Medicine: Research may explore its potential therapeutic effects or its use as a drug delivery agent.

    Industry: It can be used in the development of new materials or as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-(Hydroxyamino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid involves its interaction with specific molecular targets. The hydroxyamino group can participate in hydrogen bonding or other interactions with biological molecules, while the benzimidazole core may interact with enzymes or receptors. The long octadecyl chain can influence the compound’s solubility and membrane permeability, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminophenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid
  • 2-(4-Nitrophenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid
  • 2-(4-Hydroxyphenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid

Uniqueness

2-(4-(Hydroxyamino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid is unique due to the presence of the hydroxyamino group, which can participate in specific chemical reactions and interactions that other similar compounds may not. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

CAS No.

94134-62-0

Molecular Formula

C31H47N3O4S

Molecular Weight

557.8 g/mol

IUPAC Name

2-[4-(hydroxyamino)phenyl]-1-octadecylbenzimidazole-5-sulfonic acid

InChI

InChI=1S/C31H47N3O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-34-30-23-22-28(39(36,37)38)25-29(30)32-31(34)26-18-20-27(33-35)21-19-26/h18-23,25,33,35H,2-17,24H2,1H3,(H,36,37,38)

InChI Key

CEMPPTOFZHZONA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C2=C(C=C(C=C2)S(=O)(=O)O)N=C1C3=CC=C(C=C3)NO

Origin of Product

United States

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